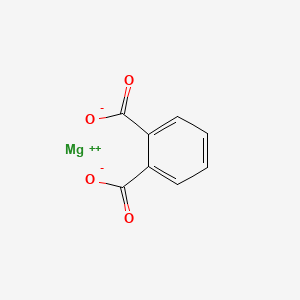

Magnesium phthalate

Description

Properties

IUPAC Name |

magnesium;phthalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLYTANMTDCWTA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-14-4 | |

| Record name | Magnesium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium phthalate can be synthesized through the reaction of magnesium salts with phthalic acid. One common method involves dissolving magnesium chloride in water and then adding phthalic acid to the solution. The reaction mixture is heated to facilitate the formation of magnesium phthalate, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: In industrial settings, magnesium phthalate is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of automated systems and continuous processing techniques helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Magnesium phthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium monoperoxyphthalate, which is a useful oxidizing agent in organic synthesis.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Magnesium phthalate can participate in substitution reactions where the phthalate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products Formed:

Oxidation: Magnesium monoperoxyphthalate.

Reduction: Reduced magnesium compounds.

Substitution: Substituted phthalate derivatives.

Scientific Research Applications

Magnesium phthalate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: Magnesium phthalate is used in the production of polymers, coatings, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of magnesium phthalate involves its interaction with molecular targets and pathways within the system it is applied to. For instance, in oxidation reactions, magnesium phthalate acts as an oxidizing agent, transferring oxygen atoms to the substrate. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Insights :

- Magnesium phthalate’s divalent cation likely reduces solubility in water compared to monovalent salts like potassium hydrogen phthalate .

- Unlike DEHP, a neutral ester, magnesium phthalate’s ionic nature may limit its use as a plasticizer but enhance applications in catalysis or pharmaceuticals .

Toxicity and Regulatory Status

Q & A

Q. What validated analytical methods are recommended for quantifying magnesium in magnesium phthalate complexes?

Magnesium quantification in coordination complexes like magnesium phthalate requires precise atomic absorption spectrophotometry (AAS). A standardized protocol involves digesting the sample in hydrochloric acid, followed by dilution with lanthanum chloride to minimize matrix interference. Calibration curves are generated using magnesium standard solutions (0.2–0.6 mg/mL), and absorbance is measured at 285.2 nm . This method ensures accuracy with a typical R² > 0.995 for linearity. Researchers must account for dilution factors during sample preparation to avoid underestimation of magnesium content.

Q. How can cross-reactivity with other phthalate esters be minimized during magnesium phthalate analysis?

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with selective detectors (e.g., UV/VIS) can differentiate magnesium phthalate from analogs like diethyl phthalate. Method optimization should include:

- Chromatographic separation : Use a C18 column with a gradient elution of acetonitrile/water (70:30 v/v) to resolve phthalate isomers.

- Sample cleanup : Solid-phase extraction (SPE) with silica-based cartridges to remove interfering lipids or salts.

- Validation : Include a safety factor (e.g., 60%) to address matrix variability, as recommended in composite material analysis .

Q. What safety protocols are critical for handling magnesium phthalate in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing or synthesis to avoid inhalation of fine particulates.

- Waste management : Segregate contaminated materials and dispose via certified hazardous waste services to prevent environmental release .

- Exposure monitoring : Regular air sampling to ensure phthalate levels remain below OSHA’s permissible exposure limits (PELs) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in magnesium phthalate’s endocrine-disruption potential?

Discrepancies in toxicity studies often stem from variability in exposure matrices or metabolite profiling. To address this:

- Dose-response stratification : Use quantile regression in epidemiological studies to identify non-linear effects, as seen in NHANES-based phthalate analyses .

- Metabolite specificity : Measure secondary oxidized metabolites (e.g., mono-2-ethyl-5-carboxypentyl phthalate) instead of parent compounds to improve biomarker reliability .

- Longitudinal designs : Track cumulative exposure in cohort studies to account for phthalate half-lives (typically 12–24 hours) .

Q. What advanced models are suitable for studying magnesium phthalate’s interactions with biological membranes?

Molecular dynamics (MD) simulations and in vitro bilayer systems (e.g., Langmuir troughs) can elucidate phthalate-lipid interactions. Key parameters include:

- Partition coefficients : Measure log P values to predict membrane permeability.

- Fluorescence anisotropy : Assess membrane fluidity changes using probes like DPH (1,6-diphenyl-1,3,5-hexatriene).

- Cell-based assays : Use Caco-2 monolayers to model intestinal absorption, with magnesium phthalate concentrations ≤ 100 µM to avoid cytotoxicity .

Q. How can researchers optimize magnesium phthalate synthesis to improve crystallinity for structural studies?

Recrystallization techniques and solvent selection are critical:

- Solvent pairs : Use ethanol/water (3:1 v/v) for slow evaporation to grow single crystals.

- Chelation control : Add EDTA (0.1 mM) during synthesis to scavenge trace metal impurities that disrupt crystal lattice formation.

- X-ray diffraction (XRD) : Validate crystallinity with a PXRD pattern (2θ = 5°–40°) and compare to simulated data from Cambridge Structural Database (CSD) entries .

Methodological Considerations

- Statistical rigor : For cohort studies, apply creatinine-normalization to urinary phthalate data and replace values below the limit of detection (LOD) with LOD/√2 .

- Instrument calibration : Regularly validate AAS and GC-MS systems using NIST-traceable standards to maintain data integrity .

- Ethical compliance : Adhere to institutional guidelines for human/animal studies, particularly in developmental toxicity research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.